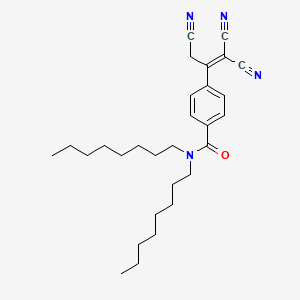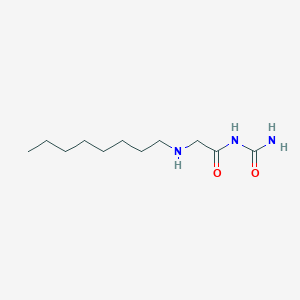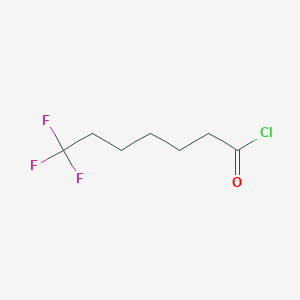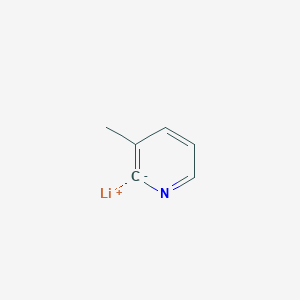
Triacontyl dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triacontyl dodecanoate is an ester compound formed from the reaction between triacontanol and dodecanoic acid. This compound is characterized by its long carbon chains, which contribute to its unique physical and chemical properties. This compound is often used in various industrial applications due to its stability and hydrophobic nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triacontyl dodecanoate can be synthesized through esterification, where triacontanol reacts with dodecanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
C30H61OH+C12H24O2→C30H61OC12H23O+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction conditions are optimized to achieve high purity and yield of the ester product.
Análisis De Reacciones Químicas
Types of Reactions
Triacontyl dodecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to triacontanol and dodecanoic acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Triacontanol and dodecanoic acid.
Oxidation: Triacontanoic acid and dodecanol.
Reduction: Triacontanol and dodecanol.
Aplicaciones Científicas De Investigación
Triacontyl dodecanoate has various applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic properties can aid in the encapsulation of hydrophobic drugs.
Industry: Utilized in the formulation of lubricants, surfactants, and cosmetics due to its stability and hydrophobicity.
Mecanismo De Acción
The mechanism by which triacontyl dodecanoate exerts its effects is primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long carbon chains allow it to interact with other hydrophobic molecules, facilitating various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Triacontanol: A long-chain alcohol used as a plant growth regulator.
Dodecanoic acid: A medium-chain fatty acid with antimicrobial properties.
Triacontyl palmitate: Another long-chain ester with similar hydrophobic properties.
Uniqueness
Triacontyl dodecanoate is unique due to its combination of long carbon chains from both the alcohol and acid components, resulting in a compound with exceptional stability and hydrophobicity. This makes it particularly useful in applications requiring long-lasting and water-resistant properties.
Propiedades
Número CAS |
137956-23-1 |
|---|---|
Fórmula molecular |
C42H84O2 |
Peso molecular |
621.1 g/mol |
Nombre IUPAC |
triacontyl dodecanoate |
InChI |
InChI=1S/C42H84O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-35-37-39-41-44-42(43)40-38-36-34-32-12-10-8-6-4-2/h3-41H2,1-2H3 |
Clave InChI |
OQGFMFIJZAGOST-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)
